synthesis and characterization of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene
synthesis and characterization of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene
Technical Guide: Synthesis and Characterization of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene
Executive Summary & Molecular Profile
The compound 3-(3-Carboethoxyphenyl)-2-chloro-1-propene (IUPAC: Ethyl 3-(2-chloroallyl)benzoate) is a critical intermediate in the synthesis of leukotriene receptor antagonists, most notably Montelukast Sodium (Singulair). Its structural core—a benzoate ester functionalized with a 2-chloroallyl tail—serves as the scaffold for the subsequent cyclopropanation step that constructs the distinct cyclopropane-acetic acid moiety of the final drug.
This guide details a robust synthetic route utilizing Copper-Catalyzed Grignard Coupling (Kharasch conditions) . This method is selected for its chemoselectivity, allowing the survival of the sensitive ethyl ester moiety while efficiently installing the 2-chloroallyl group.
Molecular Specifications:
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Formula: C₁₂H₁₃ClO₂
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MW: 224.68 g/mol
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CAS: 134674-60-1 (Generic/Related)
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Appearance: Pale yellow oil[1]
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the C(sp²)–C(sp³) bond between the aromatic ring and the allylic system.
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Disconnection: The bond between the phenyl ring and the allylic methylene group.
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Synthons:
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Nucleophile: 3-Carboethoxyphenyl anion (masked as a Grignard or Zinc reagent).
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Electrophile: 2,3-Dichloro-1-propene (acting as the allylic halide).
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Figure 1: Retrosynthetic logic separating the aromatic ester from the allylic chloride tail.
Experimental Protocol: Copper-Catalyzed Grignard Coupling
Methodology Rationale: Direct Grignard formation from ethyl 3-bromobenzoate is risky due to potential self-condensation (nucleophilic attack on the ester). We utilize Knochel-type conditions (Low-Temperature Iodine/Mg exchange) or strictly controlled temperature to generate the Grignard, followed by a Copper(I)-catalyzed coupling with 2,3-dichloro-1-propene. The copper catalyst is essential to facilitate the Sₙ2 substitution without affecting the vinyl chloride moiety.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5] | Role |
| Ethyl 3-bromobenzoate | 1.0 | Starting Material |
| Magnesium Turnings | 1.2 | Metal Source |
| 2,3-Dichloro-1-propene | 1.5 | Electrophile |
| Iodine (I₂) | Catalytic | Initiator |
| THF (Anhydrous) | Solvent | Medium |
| CuCN or Li₂CuCl₄ | 0.05 | Catalyst |
Step-by-Step Procedure
Phase 1: Grignard Generation (Strict Anhydrous Conditions)
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Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.
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Activation: Add Mg turnings (1.2 eq) and a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
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Initiation: Add 10% of the Ethyl 3-bromobenzoate solution in dry THF. Initiate the reaction (observe turbidity/exotherm).
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Critical Process Parameter (CPP): Maintain temperature between -5°C and 0°C during the main addition to prevent ester attack.
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Addition: Add the remaining Ethyl 3-bromobenzoate dropwise over 1 hour, maintaining 0°C. Stir for 2 hours at 0°C to ensure complete formation of 3-carboethoxyphenylmagnesium bromide.
Phase 2: The Coupling Reaction
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Catalyst Addition: Cool the Grignard solution to -10°C . Add the Copper catalyst (CuCN, 5 mol%).
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Electrophile Addition: Add 2,3-dichloro-1-propene (1.5 eq) dissolved in THF dropwise.
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Note: The reaction is exothermic. Control rate to keep T < 10°C.
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Completion: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for consumption of the bromobenzoate.
Phase 3: Workup & Purification
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Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl (dissolves Mg salts and copper complexes).
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Extraction: Extract with Ethyl Acetate (3 x 50 mL).
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Wash: Wash combined organics with water, then brine. Dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (Eluent: 0-5% EtOAc in Hexanes).
Figure 2: Process flow for the Grignard-mediated synthesis.
Characterization & Validation
The identity of the product is confirmed by the presence of the ethyl ester signals and the distinct allylic/vinylic pattern of the 2-chloroallyl group.
Spectroscopic Data
| Technique | Signal / Peak | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, 1H), 7.90 (s, 1H) | Aromatic (Ortho to Ester) |
| δ 7.45 (m, 2H) | Aromatic (Meta/Para) | |
| δ 5.35 (s, 1H), 5.25 (s, 1H) | Terminal Alkene (=CH₂) | |
| δ 4.38 (q, J=7.1 Hz, 2H) | Ester Methylene (-OCH₂-) | |
| δ 3.75 (s, 2H) | Benzylic Methylene (Ar-CH₂-C(Cl)=) | |
| δ 1.40 (t, J=7.1 Hz, 3H) | Ester Methyl (-CH₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 | Carbonyl (C=O) |
| δ 139.5, 138.0 | Quaternary Aromatic / C-Cl Alkene | |
| δ 114.5 | Terminal Alkene (=CH₂) | |
| δ 43.0 | Benzylic Carbon | |
| δ 61.0, 14.3 | Ethyl Ester Carbons | |
| IR (Neat) | 1720 cm⁻¹ | C=O[1][5][6][7] Stretch (Ester) |
| 1635 cm⁻¹ | C=C Stretch (Vinyl Chloride) |
Interpretation:
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The singlet at 3.75 ppm in ¹H NMR is diagnostic for the methylene group sandwiched between the ring and the chlorine-bearing carbon.
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The two singlets at ~5.3 ppm confirm the presence of the terminal vinyl protons, characteristic of the 2-chloroallyl group.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Grignard attack on Ester (Self-condensation) | Lower Grignard formation temperature to -10°C; Dilute concentration. |
| Dimer Formation | Homocoupling of Grignard | Ensure efficient stirring; Increase Cu catalyst load slightly. |
| Polymerization | Overheating of 2,3-dichloropropene | Add electrophile slowly; Keep T < 10°C; Use radical inhibitor (BHT) in workup if storing. |
| Starting Material Recovery | Wet solvent (Grignard death) | Re-dry THF over Na/Benzophenone; Check N₂ line integrity. |
Safety & EHS (Critical)
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2,3-Dichloro-1-propene: Highly flammable and toxic. It is a lachrymator and potential carcinogen. All operations must be performed in a fume hood .
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Magnesium: Flammable solid. Quenching residual Mg requires care (hydrogen evolution).
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Waste Disposal: Aqueous waste contains Copper and Magnesium salts—segregate as heavy metal waste. Organic waste contains halogenated solvents.
References
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Process for the Preparation of Montelukast Sodium. European Patent EP0480717B1. (Describes the general alkylation logic for Montelukast intermediates).
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard coupling with allylic halides).
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King, A. O., et al. (1993). "Efficient Synthesis of Montelukast." Journal of Organic Chemistry. (Methodology for side-chain installation on benzoate systems).
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Knochel, P., et al. (2002). "Functionalized Grignard Reagents." Angewandte Chemie International Edition. (Techniques for making Grignards in the presence of esters).
Sources
- 1. mdpi.com [mdpi.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
